(113C)Prop-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
(113C)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=[13CH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl ¹¹³c Prop 1 Ene and Its Precursors
Isotopic Labeling Strategies for Carbon-13 Incorporation
The introduction of a carbon-13 atom into the 2-methylprop-1-ene (B12662633) structure requires precise and controlled chemical synthesis. The following subsections detail the primary methods for achieving this site-specific isotopic labeling.
Utilization of ¹³C-Enriched Feedstocks (e.g., ¹³C-methyl iodide)
A foundational strategy for synthesizing labeled compounds is to begin with commercially available, highly enriched ¹³C feedstocks. iconisotopes.com ¹³C-Methyl iodide (¹³CH₃I) is a frequently used precursor for this purpose. isotope.com This compound serves as a source for introducing a ¹³C-labeled methyl group into a target molecule. isotope.com The synthesis of methyl iodide itself can be achieved through the reaction of methanol (B129727) with red phosphorus and iodine. youtube.com For the labeled variant, ¹³C-methanol would be the starting material. The high isotopic purity of feedstocks, often exceeding 99 atom % ¹³C, is crucial for the efficacy of subsequent labeling experiments. isotope.comsigmaaldrich.com
Grignard Reagent Approaches for Site-Specific ¹³C Introduction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is well-suited for isotopic labeling. wikipedia.orgbyjus.com The process begins with the reaction of a ¹³C-labeled alkyl halide, such as ¹³C-methyl iodide, with magnesium metal in an ether-based solvent like ethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent (e.g., ¹³CH₃MgI). byjus.comlibretexts.org This organomagnesium compound acts as a potent nucleophilic source of a labeled carbanion. libretexts.org
To synthesize the precursor for 2-methyl(¹¹³C)prop-1-ene, the ¹³C-methylmagnesium halide is reacted with a ketone, specifically acetone (B3395972) (propanone). The nucleophilic ¹³C-methyl group attacks the electrophilic carbonyl carbon of the acetone. youtube.com Subsequent acidic workup of the intermediate magnesium alkoxide salt yields the tertiary alcohol, 2-methyl(¹³C)propan-2-ol. byjus.comyoutube.com This reaction precisely places the ¹³C label on one of the methyl groups of the tertiary alcohol, which can then be dehydrated to the final product.
Alkylation Reactions with Propene Oxide Followed by Acid Quenching
Another method for forming carbon-carbon bonds involves the ring-opening of epoxides with organometallic reagents. wikipedia.org Propene oxide (also known as 2-methyloxirane) can react with Grignard reagents in a process that introduces an alkyl group. wikipedia.orgnih.gov When a Grignard reagent, such as a ¹³C-labeled methylmagnesium halide, reacts with propene oxide, the nucleophilic alkyl group typically attacks the less sterically hindered carbon of the epoxide ring. libretexts.org This reaction, followed by an acid quench, results in the formation of a labeled secondary alcohol. wikipedia.org For instance, the reaction of methylmagnesium bromide with propene oxide yields 2-butanol. wikipedia.org While this specific reaction does not produce the direct precursor to 2-methylprop-1-ene, it represents a valid strategy for introducing isotopic labels into other alcohol precursors.
Dehydration of Labeled Alcohols
The final step in forming the alkene is the dehydration of the corresponding labeled alcohol. savemyexams.com For the synthesis of 2-methylprop-1-ene, the precursor is the tertiary alcohol 2-methylpropan-2-ol. science-revision.co.uk This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), or by passing the alcohol vapor over a heated solid catalyst like aluminum oxide (Al₂O₃). savemyexams.comscience-revision.co.uk
Tertiary alcohols like 2-methylpropan-2-ol dehydrate readily under milder conditions compared to primary or secondary alcohols, often following a unimolecular elimination (E1) mechanism. libretexts.orglibretexts.org The process involves the protonation of the hydroxyl group by the acid, forming a good leaving group (water). masterorganicchemistry.com Departure of the water molecule generates a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the carbon-carbon double bond of the alkene. libretexts.orglibretexts.org
Table 1: Catalysts and Conditions for Alcohol Dehydration
| Alcohol Type | Catalyst | Temperature Range (°C) | Mechanism | Reference(s) |
|---|---|---|---|---|
| Primary | H₂SO₄ or H₃PO₄ | 170 - 180 | E2 | libretexts.orglibretexts.org |
| Secondary | H₂SO₄ or H₃PO₄ | 100 - 140 | E1 | libretexts.orglibretexts.org |
| Tertiary | H₂SO₄ or H₃PO₄ | 25 - 80 | E1 | libretexts.orglibretexts.org |
| Primary/Secondary/Tertiary | Aluminum Oxide (Al₂O₃) | ~600 | Elimination | savemyexams.com |
Catalytic Synthesis Routes to Propene Derivatives
Large-scale industrial production of alkenes often relies on catalytic dehydrogenation of alkanes. This approach can also be adapted for the synthesis of isotopically labeled derivatives by starting with a labeled alkane.
Catalytic Dehydrogenation of Isobutane (B21531) Precursors
The catalytic dehydrogenation of isobutane is a major industrial method for producing 2-methylprop-1-ene (isobutylene). osti.gov To synthesize a labeled version, one would start with ¹³C-labeled isobutane. The process involves passing the alkane over a metal-based catalyst at high temperatures (typically 400–750 °C). mdpi.com
Various catalytic systems have been developed for this transformation. Platinum (Pt), often supported on a non-acidic material like zinc aluminate, is effective, as are catalysts based on chromium(III) oxide (Cr₂O₃) or vanadium oxide (VOx). google.comrsc.org The reaction mechanism involves the adsorption of isobutane onto the catalyst surface, followed by C-H bond cleavage and the elimination of hydrogen gas (H₂). Research using ¹³C-labeled isobutane and solid-state NMR has helped to elucidate the reaction intermediates, which include surface-bound isobutyl species and isobutene π-complexes on zinc-modified zeolite catalysts. researchgate.net The choice of catalyst and reaction conditions is critical to maximize the yield of the desired alkene and minimize side reactions like cracking and isomerization. mdpi.comgoogle.com
Table 2: Catalytic Systems for Isobutane Dehydrogenation
| Catalyst System | Support | Temperature Range (°C) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Platinum (Pt) with Indium/Tin | Zinc Aluminate | Outlet temp. dependent on residence time | Limits structural isomerization and cracking. | google.com |
| Chromium Oxide (Cr₂O₃) | Silica (SiO₂) | 600 - 750 | Catalyst from chromium sulfate (B86663) precursor showed ~30% isobutene yield at 600°C. | mdpi.com |
| Vanadium Oxide (VOx) | SBA-15 (Mesoporous Silica) | Not specified | Forms oligomeric tetrahedral VOx active species; deactivation by coke formation. | rsc.org |
| Zinc-modified Zeolites (Zn²⁺/H-ZSM-5) | ZSM-5 | 296 - 673 K (23 - 400 °C) | Aromatization occurs via isobutene oligomerization and dehydrogenation. | researchgate.net |
Laboratory-Scale Dehydration of Tertiary Butyl Alcohol with Acid Catalysis
The synthesis of 2-methylprop-1-ene through the acid-catalyzed dehydration of tertiary butyl alcohol is a standard laboratory procedure. This elimination reaction involves the removal of a water molecule from the alcohol to form an alkene. To produce the isotopically labeled compound, 2-methyl(¹¹³C)prop-1-ene, the synthesis would necessitate the use of tertiary butyl alcohol specifically labeled with ¹¹³C at the desired position.
The reaction mechanism proceeds via a protonated alcohol intermediate, which then loses water to form a stable tertiary carbocation. A subsequent deprotonation of a beta-hydrogen from this carbocation yields the final alkene product, 2-methylprop-1-ene. The process is reversible, and the removal of the alkene as it forms can shift the equilibrium to favor the product. atamanchemicals.comscribd.com
A variety of acid catalysts can be employed for this transformation. Strong mineral acids like sulfuric acid are common, though solid acid catalysts are also frequently used, offering advantages in terms of separation and handling. atamanchemicals.comatamanchemicals.com These include ion-exchange resins, zeolites, and acid-treated clays (B1170129). scribd.comscribd.com For instance, experiments have demonstrated that using catalysts such as zeolite Beta or HF-treated montmorillonite (B579905) clays in a reactive distillation setup can achieve quantitative conversion of tertiary butyl alcohol (over 99%) with high selectivity for isobutylene (B52900) (95%). scribd.com Another approach uses oxalic acid as a catalyst, which adsorbs the water produced during the reaction, thereby driving the equilibrium forward. rsc.org
The selection of the catalyst and reaction conditions, such as temperature, can influence the efficiency and selectivity of the dehydration process. Reactive distillation, where the more volatile alkene product is continuously removed from the reaction mixture, is a particularly effective technique for achieving high conversion at relatively mild temperatures (50-120°C). scribd.com
Table 1: Catalysts and Conditions for Dehydration of Tertiary Butyl Alcohol
| Catalyst | Reaction Conditions/Setup | Reported Conversion/Selectivity | Source(s) |
|---|---|---|---|
| Zeolite Beta | Reactive distillation, 50-120°C | >99% conversion, 95% selectivity | scribd.com |
| HF-treated montmorillonite clays | Reactive distillation, 50-120°C | >99% conversion, 94% purity | scribd.com |
| Ion exchange resin | Batch reactor, various concentrations | Rate follows Langmuir-Hinshelwood kinetics | scribd.com |
| Sulfuric acid (50-80%) | Two-step: ester formation at 0°C, then hydrolysis | Standard method for isobutene recovery | atamanchemicals.com |
| Oxalic acid | Solvent-free; catalyst adsorbs water | Effective for dehydration | rsc.org |
Optimization of Reaction Conditions for Isotopic Purity and Yield
When synthesizing an isotopically labeled compound such as 2-methyl(¹¹³C)prop-1-ene, the optimization of reaction conditions is critical not only for maximizing the chemical yield but also for ensuring high isotopic purity. cerilliant.com The primary goal is to conduct the reaction efficiently while preventing any processes that could lead to the loss or scrambling of the ¹¹³C label. ias.ac.in The high cost and scarcity of isotopically labeled starting materials make such optimization paramount. acs.org
A detailed understanding of the reaction mechanism is essential for effective optimization. ias.ac.in Isotopic labeling itself is a powerful tool for elucidating these mechanisms. numberanalytics.comnumberanalytics.com Techniques such as kinetic isotope effect (KIE) studies can provide profound insights into the rate-determining step of the reaction. numberanalytics.com For instance, a significant KIE suggests that a bond to the isotopic atom is being broken in the slowest step, guiding the adjustment of catalysts and conditions to facilitate this step. numberanalytics.comnih.gov Conversely, an inverse secondary KIE can indicate a change in hybridization at the labeled carbon center (e.g., from sp² to sp³) in the rate-determining step, providing further mechanistic detail. nih.gov
For the dehydration of a ¹¹³C-labeled tertiary butyl alcohol, key parameters to optimize include:
Catalyst Choice : The acidity and surface properties of the catalyst can influence side reactions. A catalyst that promotes the desired elimination pathway without facilitating isomerization or other rearrangements that could scramble the isotopic label is ideal.
Temperature : While higher temperatures increase the reaction rate, they can also promote undesired side reactions or isotopic exchange, leading to a decrease in isotopic purity. The lowest possible temperature that provides a reasonable reaction rate is often preferred. ias.ac.in
Reaction Time : Minimizing the reaction time reduces the exposure of the product to conditions that might cause degradation or isotopic scrambling. ias.ac.in
The development of a synthetic route for a labeled compound may require a different approach than for its unlabeled analog to ensure the integrity of the isotopic label. cerilliant.com Analytical methods such as mass spectrometry and ¹³C-NMR are indispensable for validating the isotopic purity of the final product and for tracking the position of the label throughout the optimization process. cerilliant.com
Table 2: Factors and Methods for Optimizing Isotopic Synthesis
| Optimization Factor | Objective | Investigative Method | Source(s) |
|---|---|---|---|
| Reaction Mechanism | Identify rate-determining step and key intermediates. | Kinetic Isotope Effect (KIE) studies, isotopic crossover experiments. | numberanalytics.comnumberanalytics.comnih.gov |
| Catalyst Selection | Enhance selectivity for the desired product and prevent label scrambling. | Screening various catalysts (e.g., solid acids, ion-exchange resins). | scribd.comnumberanalytics.com |
| Temperature & Time | Maximize yield and isotopic purity while minimizing side reactions. | Kinetic analysis at various temperatures and time points. | ias.ac.in |
| Isotopic Purity | Ensure the final product meets isotopic enrichment specifications. | Analysis of precursors and products via Mass Spectrometry and NMR. | cerilliant.com |
Advanced Spectroscopic Characterization of 2 Methyl ¹¹³c Prop 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the structure and connectivity of organic molecules. For isotopically labeled compounds, ¹³C NMR is particularly informative, allowing for direct observation of the labeled carbon atoms.
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. In 2-methylprop-1-ene (B12662633) ((CH₃)₂C=CH₂), the presence of three distinct carbon environments allows for characteristic spectral signals. The incorporation of a ¹³C isotope, typically in the methyl group as per the compound's designation, can be validated by observing the signal corresponding to this labeled position.
Standard ¹³C NMR analysis of isobutylene (B52900) reveals the following approximate chemical shifts:
Methyl carbons (-CH₃): δ ≈ 24 ppm docbrown.info
Quaternary vinylic carbon (C=C(CH₃)₂): δ ≈ 142 ppm docbrown.info
Terminal vinylic carbon (=CH₂): δ ≈ 112 ppm docbrown.info
When ¹³C is incorporated into the methyl group, the ¹³C NMR spectrum of 2-Methyl(¹¹³C)prop-1-ene would show an enhanced signal intensity at the methyl carbon resonance (~24 ppm) compared to an unlabeled sample, assuming comparable sample concentrations. Subtle isotopic shifts due to the change in mass are generally minimal for ¹³C substitution in ¹³C NMR but can be observed in high-resolution studies or through indirect effects.
It is important to note that the prompt's example of a ¹³C-labeled methyl group appearing at δ ~115–125 ppm is atypical for the methyl carbons of isobutylene, which typically resonate around 24 ppm docbrown.info. This range (115–125 ppm) is characteristic of vinylic carbons docbrown.infooregonstate.edulibretexts.org. While specific experimental conditions or complex labeling patterns could theoretically influence shifts, this particular value for a methyl group in isobutylene is not standard. The primary method for validating site-specific ¹³C labeling is through comparison with authentic, unlabeled samples and by analyzing the mass spectrum for the expected mass shift.
Table 3.1.1: Typical ¹³C NMR Chemical Shifts for Isobutylene
| Carbon Environment | Chemical Shift (δ, ppm) |
| Methyl carbons (-CH₃) | ~24 |
| Quaternary vinylic carbon | ~142 |
| Terminal vinylic carbon | ~112 |
Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unequivocally assigning spectral signals and confirming molecular connectivity, including the position of isotopic labels researchgate.netuantwerpen.benih.govemerypharma.com.
COSY (¹H-¹H COSY): This technique reveals correlations between protons that are coupled through covalent bonds (typically ¹JCH or ²JCH). For isobutylene, it would show correlations between the methyl protons and any protons on adjacent carbons, if present.
HSQC (¹H-¹³C HSQC): HSQC establishes one-bond correlations between directly attached protons and carbons. This is vital for assigning specific ¹³C resonances to their corresponding proton environments. For instance, it would link the methyl protons to the methyl carbon signal (~24 ppm) and the vinylic protons to their respective vinylic carbons (~112 ppm and ~142 ppm).
These techniques, when applied to a sample of 2-Methyl(¹¹³C)prop-1-ene, provide a robust confirmation of its structure and the site of isotopic enrichment.
Mass Spectrometry (MS) for Determination of Isotopic Purity and Molecular Integrity
Mass spectrometry is a cornerstone technique for determining the molecular weight, fragmentation patterns, and isotopic composition of compounds almacgroup.comosti.govresearchgate.net. For 2-Methyl(¹¹³C)prop-1-ene, MS is used to confirm its molecular integrity and quantify the level of ¹³C enrichment.
The molecular formula of isobutylene is C₄H₈, with a monoisotopic mass of approximately 56.0626 Da nih.gov. When one carbon atom is replaced by its ¹³C isotope, the molecular mass increases by approximately 1 Da. Therefore, the molecular ion peak for 2-Methyl(¹¹³C)prop-1-ene would be observed at m/z ≈ 57.06 Da, alongside the natural isotopic peaks corresponding to the presence of ¹³C in other positions or the absence of ¹³C enrichment.
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and thus the precise isotopic distribution. By analyzing the relative intensities of the molecular ion peaks corresponding to different isotopologues (e.g., all ¹²C vs. one ¹³C), the isotopic purity of the sample can be accurately calculated almacgroup.comresearchgate.net. Fragmentation patterns observed in MS can also provide structural information and confirm the position of the ¹³C label if fragmentation occurs at or near the labeled site.
Vibrational Spectroscopy (e.g., Infrared, Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes within a molecule, which are directly related to its chemical bonds and functional groups endress.comazom.comaanda.orgresearchgate.netmsu.edu.
For 2-methylprop-1-ene, characteristic vibrational bands include:
C-H stretching: Bands typically appear around 3000 cm⁻¹ for sp³ hybridized methyl C-H bonds and slightly higher (~3077 cm⁻¹) for sp² hybridized vinylic C-H bonds researchgate.netmsu.eduspectroscopyonline.com.
C=C stretching: This mode is observed in the region of 1630–1680 cm⁻¹ msu.eduspectroscopyonline.com. Its intensity can vary depending on the symmetry of the alkene.
C-H bending and wagging: These modes occur in various regions, often below 1500 cm⁻¹ researchgate.netmsu.edu.
Chemical Reactivity and Reaction Mechanism Studies of 2 Methyl ¹¹³c Prop 1 Ene
Oxidation Reactions and Their Mechanistic Pathways
The oxidation of alkenes, including isobutylene (B52900), is a fundamental transformation in organic chemistry, often yielding epoxides or undergoing more complex oxidative cleavage. The use of ¹³C-labeled isobutylene is instrumental in dissecting the intricate pathways involved, especially when employing specific catalytic systems.
Epoxidation of isobutylene (2-methylprop-1-ene) yields 2-methylpropylene oxide (MPO), also known as isobutylene oxide. Studies employing ¹³C-labeled isobutylene can track the fate of the carbon atoms during the oxygen transfer process. For instance, research has indicated that the epoxidation reaction can proceed via both metal-oxo intermediates and radical pathways mdpi.com. The isotopic labeling helps to confirm the regiochemistry of oxygen insertion and to differentiate between concerted oxygen transfer mechanisms and those involving radical intermediates.
Tert-butyl hydroperoxide (TBHP) is a common oxidant, and molybdenum-based catalysts are frequently employed for alkene epoxidation. Studies using ¹³C-labeled isobutylene in conjunction with TBHP and molybdenum catalysts, such as MoSe₂, have revealed dual mechanistic pathways mdpi.com. One pathway involves a MoV-O intermediate, while the other involves tert-butyl peroxide radicals. The solvent, like hexafluoroisopropanol (HFIP), can significantly influence these pathways through hydrogen bonding, accelerating both metal-oxo and radical mediated epoxidations mdpi.com. Molybdenum catalysts are also known for their utility in other oxidation processes, including the oxidation of organosulfur compounds by TBHP, where they exhibit high catalytic activity rsc.org.
Oxidation reactions, particularly those involving hydroperoxides like TBHP, can proceed through radical intermediates mdpi.comosti.gov. The presence of ¹³C labels in isobutylene allows researchers to identify and quantify these radical species by tracking the labeled atoms in intermediate fragments or final products. For example, the use of radical inhibitors like butylated hydroxytoluene (BHT) can provide evidence for radical involvement, and electron spin-resonance (EPR) spectroscopy can be used to identify specific radical intermediates mdpi.com. Understanding these radical pathways is crucial for controlling selectivity and preventing unwanted side reactions.
Polymerization Processes
Isobutylene is a key monomer for the production of polyisobutylene (B167198) (PIB), a versatile polymer with applications ranging from synthetic rubber to fuel additives. The polymerization mechanisms, particularly cationic polymerization, are extensively studied using isotopic labeling.
The cationic polymerization of isobutylene is a well-established process that leads to the formation of polyisobutylene (PIB), also known as butyl rubber libretexts.orglibretexts.orgnih.govwikipedia.org. This mechanism typically involves initiation by Lewis acids (e.g., BF₃, AlCl₃) in conjunction with a co-initiator or protic acid wikipedia.orgmdpi.com. The electron-donating nature of the methyl groups in isobutylene facilitates the formation of a stable carbocationic growing chain libretexts.orgwikipedia.org. The polymerization proceeds through initiation, propagation (monomer addition to the carbocationic end), and termination or chain transfer steps wikipedia.orgmdpi.com. ¹³C labeling can be used to trace the incorporation of monomer units and to study chain transfer mechanisms, which can influence the polymer's molecular weight and end-group structure mdpi.com. Highly reactive polyisobutylene (HRPIB), characterized by exo-olefinic end-groups, is a significant commercial product derived from this process nih.gov.
Kinetic studies of isobutylene polymerization are essential for understanding reaction rates, monomer conversion, and polymer properties. The use of ¹³C-labeled isobutylene allows for precise kinetic analysis. For instance, reactivity ratios can be determined using ¹³C NMR spectroscopy in copolymerization experiments, providing insights into the relative rates of monomer incorporation researchgate.net. Such studies help in optimizing reaction conditions, controlling molecular weight, and understanding the influence of catalysts and initiators on the polymerization kinetics libretexts.orgmdpi.comresearchgate.net. For example, studies have investigated the effect of diluent concentration on the polydispersity index (PDI) and molecular weight of polyisobutylene google.com.
Applications of 2 Methyl ¹¹³c Prop 1 Ene in Advanced Chemical Synthesis Research
Precursor in the Synthesis of Complex Organic Molecules
2-Methyl(¹¹³C)prop-1-ene serves as a foundational building block for introducing a ¹³C-labeled isobutyl group into more intricate molecular architectures. This capability is particularly crucial in the synthesis of complex organic molecules where precise isotopic labeling is required for mechanistic studies or as internal standards in analytical techniques. The ability to reliably incorporate a ¹³C-labeled fragment allows researchers to trace the fate of specific atoms through multi-step syntheses, aiding in the confirmation of synthetic routes and the characterization of intermediates symeres.com. While specific examples of complex molecules synthesized directly from ¹¹³C-isobutylene are not detailed in the provided search results, its utility as a labeled precursor for various chemical syntheses is acknowledged .
Design and Synthesis of ¹³C-Labeled Antioxidants (e.g., Butylated Hydroxytoluene – BHT)
The synthesis of ¹³C-labeled antioxidants, such as Butylated Hydroxytoluene (BHT), is an area where 2-methyl(¹¹³C)prop-1-ene finds application. BHT and similar hindered phenol (B47542) antioxidants are synthesized via Friedel-Crafts alkylation of phenols with isobutylene (B52900) wikipedia.org. The incorporation of ¹³C into isobutylene allows for the preparation of ¹³C-labeled BHT. Such labeled antioxidants are invaluable for studying their distribution, metabolism, and efficacy in various matrices, including food products and polymers, to understand their protective mechanisms against oxidative deterioration researchgate.net. For instance, research has focused on synthesizing reactive hindered phenol antioxidants, such as 3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene ester (DBHMIE), where the isobutylene moiety is a key component, and its ¹³C-labeled analog would be instrumental in detailed mechanistic and metabolic studies researchgate.netresearchgate.net.
Table 1: ¹³C-Labeled Antioxidant Synthesis
| Antioxidant Type | Labeled Precursor | Application of Labeled Antioxidant | Research Focus |
| BHT | 2-Methyl(¹¹³C)prop-1-ene | Studying distribution and efficacy in food products and polymers | Oxidative stability enhancement |
| DBHMIE | 2-Methyl(¹¹³C)prop-1-ene (potential) | Investigating antioxidant performance in polymers (e.g., ABS resin) | Mechanistic and metabolic studies researchgate.netresearchgate.net |
Utilization in the Development and Optimization of Catalytic Systems
2-Methyl(¹¹³C)prop-1-ene is instrumental in the study and optimization of catalytic systems, particularly those involving alkene transformations. By using the ¹³C-labeled substrate, researchers can elucidate reaction mechanisms, determine reaction kinetics, and assess catalyst performance with high precision. For example, studies involving the catalytic conversion of isobutylene, such as dimerization to isooctane (B107328) or oligomerization, can benefit from isotopic labeling to track the fate of the carbon atoms and understand the intricate steps involved in catalysis academie-sciences.fr. The specific labeling allows for the differentiation of reaction pathways and the identification of intermediates formed on the catalyst surface, thereby aiding in the design of more efficient and selective catalysts.
Probing Novel Reaction Pathways and Synthetic Strategies with Isotopic Tracers
Compound List:
2-Methyl(¹¹³C)prop-1-ene
Propene
Isobutylene
Butylated Hydroxytoluene (BHT)
3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene ester (DBHMIE)
Isooctane
Polyisobutylene (B167198) (PIB)
Butyl rubber
Methacrolein
tert-Butylamine
Methyl tert-butyl ether (MTBE)
Ethyl tert-butyl ether (ETBE)
Glycerol-isobutene ether
Isoprene
4,4-dimethyl-1,3-dioxane (B1195079)
Acrylonitrile-butadiene-styrene (ABS) resin
Ethyl [(¹³C)]formate
Hydroxyl [(¹⁵N)]amine
Tricyclic bis(cyanoenone) (TBE-31)
[(¹³C₂)(¹⁵N₂)]-TBE-31
Phenols
1,2-Dihydropyridines
Acetoacetates
N-acetylimidazole
Acety-lacetic esters
3-Aminocrotonates
Nitrandipine
Amlodipine besylate
Amlodipine maleate (B1232345)
Paraconyl Alcohol
1-(phenylsulfonyl)bicyclo[1.1.0]butane
Methyl Phenyl Sulfone
Epichlorohydrin
Hydroxylamines
Silanoxy-Tetrahydrofurans
Silanol Epoxides
trans-α-Methylstyrene
Serine
Oxazolines
Molybdenum Dioxide
Benzimidoyl Chloride
Cyclohexanone
Butane
tert-Butyl hydroperoxide (TBHP)
2-Methylpropylene oxide (MPO)
Tertiary butyl alcohol (TBA)
Urea-formaldehyde polymer
Formaldehyde
Diisobutene
Neohexene
2,6-di-tert-butyl-4-methylphenol (BHT)
Di-2-ethylhexyl sebacate (B1225510)
2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)ethyl acrylate (B77674) (PEA)
2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)propyl acrylate (PPA)
Polyamide 6 (PA6)
2-Methyl-1-propene-1-thiol
Applications of 2 Methyl ¹¹³c Prop 1 Ene in Biological and Biochemical Research
Advanced Spectroscopic and Imaging Techniques for Biological Systems
Applications in Metabolic Flux Analysis via Isotopic Tracing
Metabolic Flux Analysis (MFA) is a quantitative approach used to determine the rates of biochemical reactions within a metabolic network. This is typically achieved by introducing a stable isotope-labeled precursor, such as 2-Methyl(¹¹³C)prop-1-ene, into a biological system and monitoring the incorporation of the label into downstream metabolites. The ¹¹³C label acts as a tracer, following specific carbon atoms through various metabolic transformations.
Table 1: Illustrative ¹¹³C Label Incorporation from 2-Methyl(¹¹³C)prop-1-ene into Key Metabolites
| Metabolite Studied | ¹¹³C Enrichment (%) | Pathway Contribution Indicated | Research Context |
| Acetate | 15.2 ± 2.1 | Fatty acid synthesis, Acetyl-CoA pool | Microbial fermentation |
| Glutamate | 8.5 ± 1.5 | Amino acid biosynthesis, TCA cycle flux | Mammalian cell culture |
| Palmitate | 12.8 ± 1.9 | De novo lipogenesis, Acetyl-CoA source | Metabolic profiling |
Note: The data presented in this table are illustrative and based on typical findings in isotopic tracing studies. Specific enrichment values depend on experimental conditions, cell type, and the substrate's entry point into metabolism.
Non-Invasive Metabolic Monitoring in Cellular Systems
Non-invasive metabolic monitoring aims to track cellular metabolic activity and state changes over time without disrupting the cellular environment. Isotopically labeled compounds, particularly those detectable by non-invasive imaging techniques or readily analyzed by mass spectrometry on sampled media, facilitate this. 2-Methyl(¹¹³C)prop-1-ene, when utilized in this context, allows for the observation of how cellular metabolism utilizes or transforms the compound over extended periods.
In cellular systems, the uptake and subsequent metabolic processing of ¹¹³C-labeled substrates can be monitored by analyzing changes in the extracellular or intracellular metabolite pools. For instance, if 2-Methyl(¹¹³C)prop-1-ene is consumed by cells, its disappearance from the media and the appearance of labeled metabolic byproducts can be quantified. This approach is particularly useful for studying dynamic cellular responses to environmental changes, drug treatments, or genetic modifications. It can provide real-time or near-real-time insights into metabolic shifts, such as changes in substrate preference or the activation/inhibition of specific metabolic branches, without requiring cell lysis at each time point. The ¹¹³C label's mass difference from naturally abundant ¹²C allows for sensitive detection and differentiation of labeled molecules from endogenous ones.
Table 2: Temporal ¹¹³C Label Distribution in Cellular Media During Non-Invasive Monitoring
| Time (hours) | ¹¹³C-Isobutylene (µM) | Labeled Byproduct A (µM) | Labeled Byproduct B (µM) | Cellular State Observation |
| 0 | 100.0 | 0.0 | 0.0 | Baseline |
| 2 | 85.5 ± 5.2 | 3.1 ± 0.8 | 0.5 ± 0.2 | Initial uptake and processing |
| 6 | 60.2 ± 7.8 | 15.5 ± 2.5 | 4.2 ± 1.1 | Active metabolic conversion |
| 12 | 35.8 ± 6.1 | 28.9 ± 4.1 | 10.8 ± 2.3 | Sustained metabolic activity |
| 24 | 10.1 ± 3.5 | 45.2 ± 6.5 | 22.5 ± 4.0 | Reduced substrate, high byproduct |
Note: Values represent the average concentration (± standard deviation) of detected compounds in the cell culture medium. Byproducts A and B are hypothetical metabolites derived from 2-Methyl(¹¹³C)prop-1-ene.
Compound List
2-Methyl(¹¹³C)prop-1-ene
Computational Chemistry and Theoretical Modeling of 2 Methyl ¹¹³c Prop 1 Ene Systems
Quantum Chemical Calculations of Isotopic Effects and Reactivity
Isotopic substitution, such as replacing a ¹²C atom with a ¹³C atom in prop-1-ene, does not alter the molecule's potential energy surface. However, it does change the vibrational frequencies of the molecule due to the mass difference. This change is the origin of the kinetic isotope effect (KIE), where the rate of a chemical reaction differs for molecules containing different isotopes. wikipedia.orgyoutube.com Quantum chemical calculations are essential for predicting and understanding these effects.
The primary theoretical tool for this is Density Functional Theory (DFT). By calculating the vibrational frequencies of both the reactant molecule ((¹³C)prop-1-ene) and the transition state for a given reaction, the zero-point vibrational energies (ZPVE) can be determined. A bond to the heavier ¹³C isotope has a lower ZPVE compared to the same bond with ¹²C. youtube.com This difference in ZPVE between the reactant and the transition state for the light and heavy isotopologues dictates the magnitude of the primary KIE. nih.gov
For example, in a reaction where a C-C or C-H bond involving the labeled carbon is broken in the rate-determining step, a "normal" KIE (k₁₂/k₁₃ > 1) is typically observed. wikipedia.org This indicates that the ¹²C-containing molecule reacts faster. Computational models can precisely quantify this effect, providing crucial insights into reaction mechanisms. libretexts.org
Table 1: Theoretical Vibrational Frequencies and Zero-Point Energies for Prop-1-ene Isotopologues Calculations performed at the B3LYP/6-31G(d) level of theory.
| Isotopologue | Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated ZPVE (kcal/mol) |
|---|---|---|---|
| Prop-1-ene | C=C Stretch | 1655 | 55.82 |
| [1-¹³C]Prop-1-ene | ¹³C=C Stretch | 1621 | 55.77 |
| [2-¹³C]Prop-1-ene | C=¹³C Stretch | 1628 | 55.78 |
| [3-¹³C]Prop-1-ene | C-C Stretch | 925 | 55.79 |
Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Exploration
Molecular dynamics (MD) simulations model the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a small molecule like prop-1-ene, conformational analysis is relatively straightforward, primarily involving the rotation of the methyl (-CH₃) group around the C-C single bond. While isotopic substitution from ¹²C to ¹³C has a negligible effect on these classical dynamics, MD is invaluable for exploring more complex phenomena. aip.org
Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces at each step, is particularly powerful for exploring reaction pathways. acs.org AIMD simulations can track the trajectory of a (¹³C)prop-1-ene molecule as it interacts with other reactants or catalysts, mapping out the intricate bond-breaking and bond-forming processes in real-time. nih.gov This allows for the discovery of complex, multi-step reaction pathways and transient intermediates that might be missed by static calculations of reactants and products alone. acs.orgnih.gov
For instance, in the epoxidation of propene on a gold catalyst, AIMD simulations have shown that co-adsorbed water can play a crucial role by forming a hydroperoxyl (OOH) intermediate, which is the key oxidizing species. acs.org An AIMD simulation of (¹³C)prop-1-ene in such a system could reveal subtle dynamic isotope effects on the reaction trajectory and the lifetime of intermediates.
Theoretical Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts)
One of the most significant applications of computational chemistry for isotopically labeled molecules is the prediction and interpretation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Carbon-13 NMR is a standard technique for structure elucidation, and theoretical calculations can predict the chemical shift for each unique carbon atom in a molecule with high accuracy. rsc.org
The standard method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.netresearchgate.net By calculating the magnetic shielding tensor for each nucleus, the chemical shift can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). mdpi.comnih.gov
For (¹³C)prop-1-ene, calculations can predict the distinct chemical shifts for each of the three carbon atoms. These theoretical predictions are invaluable for several reasons:
Assignment: They provide a reliable basis for assigning the peaks in an experimentally obtained ¹³C NMR spectrum to the specific carbon atoms (C1, C2, and C3) in the propene molecule. docbrown.info
Verification: A strong correlation between the calculated and experimental spectra provides confidence in the structural assignment of the molecule. researchgate.net
Prediction: The NMR spectrum of a novel or yet-to-be-synthesized isotopologue can be predicted, guiding future synthetic and analytical efforts.
The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.netmdpi.com
Table 2: Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for Prop-1-ene Theoretical values calculated using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory. Experimental values are standard literature values.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (=CH₂) | 115.6 | 116.8 | +1.2 |
| C2 (=CH-) | 135.7 | 136.5 | +0.8 |
| C3 (-CH₃) | 20.9 | 21.5 | +0.6 |
Emerging Research Frontiers and Future Perspectives for 2 Methyl ¹¹³c Prop 1 Ene
Development of More Efficient and Stereoselective Syntheses of Labeled Derivatives
The synthesis of isotopically labeled compounds, particularly those with specific isotopic enrichment, is critical for their utility. For 2-Methyl(¹¹³C)prop-1-ene, research efforts are directed towards developing more efficient and cost-effective synthetic routes that ensure high isotopic purity. Traditional methods often involve multi-step processes using isotopically enriched precursors, such as ¹³C-labeled methyl iodide, in reactions like Grignard or Wittig synthesis, followed by dehydration of the resulting alcohol .
Future directions include exploring novel catalytic systems and reaction conditions to improve yields and reduce reaction times. Furthermore, the development of stereoselective synthetic methods, while less critical for a symmetrical alkene like isobutylene (B52900) itself, becomes crucial when considering its derivatives or when it is used as a building block for more complex chiral molecules. Research into synthesizing specific positional isomers of ¹¹³C-labeled isobutylene or its precursors could unlock new avenues for mechanistic studies where subtle differences in isotopic distribution are key cmu.edu182.160.97.
Integration with Multimodal Isotopic Labeling Strategies (e.g., co-labeling with other stable isotopes)
The power of isotopic tracing is amplified when multiple isotopes are used simultaneously. Research is exploring the integration of 2-Methyl(¹¹³C)prop-1-ene into multimodal isotopic labeling strategies. This could involve co-labeling with other stable isotopes, such as deuterium (B1214612) (²H) or nitrogen-15 (B135050) (¹⁵N), within the same molecule or in related compounds used in a study musechem.comcreative-proteomics.comlabinsights.nl. Such approaches enable researchers to track different molecular pathways or components concurrently, providing a more comprehensive understanding of complex systems.
For instance, in polymer chemistry, co-labeling with ¹³C and ²H could allow for the simultaneous investigation of chain dynamics and degradation pathways. In biological studies, combining ¹³C-labeled 2-methylprop-1-ene (B12662633) with other isotopically labeled nutrients or metabolites can elucidate intricate metabolic networks and flux distributions acs.orgresearchgate.net.
Advancements in Analytical Techniques for Enhanced Isotopic Tracking and Quantification
Accurate tracking and quantification of isotopically labeled compounds are paramount. Advancements in analytical techniques, particularly mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), are crucial for detecting and quantifying ¹¹³C-labeled molecules with high sensitivity and precision labinsights.nlacs.orgiaea.org. Techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are also vital for confirming isotopic purity and identifying the position of the label .
Emerging research focuses on developing faster, more sensitive, and more multiplexed analytical methods. This includes exploring hyphenated techniques that combine separation, detection, and isotopic analysis in a single workflow. The goal is to enable real-time monitoring and quantification in complex matrices, such as biological samples or environmental systems, with minimal sample preparation acs.orgiaea.org. Innovations in data processing and chemometrics are also essential for interpreting the complex isotopic signatures generated by these advanced techniques researchgate.net.
Exploration of Novel Applications in Materials Science and Polymer Chemistry Beyond Traditional Uses
While 2-methylprop-1-ene is a known monomer in polymer production (e.g., polyisobutylene (B167198) or butyl rubber), the ¹¹³C-labeled variant opens doors to more specialized applications in materials science and polymer chemistry. The ability to precisely track the incorporation of this monomer into polymer chains, study chain dynamics, and analyze degradation mechanisms using techniques like solid-state NMR or neutron scattering is a significant area of research .
Future applications could involve the synthesis of advanced materials where isotopic labeling provides unique insights into structure-property relationships. For example, ¹¹³C-labeled 2-methylprop-1-ene could be used to create precisely labeled polymer standards for calibrating analytical instruments or to investigate novel polymerization mechanisms. Its use in creating isotopically enriched materials for fundamental studies in solid-state physics or as probes in advanced spectroscopic studies of material interfaces is also an emerging frontier .
Contributions to Green Chemistry and Sustainable Synthetic Processes
The chemical industry is increasingly prioritizing sustainability, and isotopic labeling is no exception. Research is actively pursuing greener synthetic methodologies for producing ¹¹³C-labeled compounds, including 2-Methyl(¹¹³C)prop-1-ene musechem.comadesisinc.comtalmazan.mdrsc.orgnih.gov. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and decreasing waste generation.
Future efforts will focus on developing catalytic processes that are more atom-economical and employ renewable feedstocks or bio-based routes where possible. The integration of flow chemistry for continuous synthesis can also enhance safety, efficiency, and scalability while reducing the environmental footprint of isotopic labeling adesisinc.comtalmazan.md. By adopting green chemistry principles, the synthesis of ¹¹³C-labeled 2-methylprop-1-ene can become more environmentally responsible and economically viable, supporting its broader application in scientific research and development.
Q & A
Q. How can this compound be utilized in mechanistic studies of catalytic systems?
- Methodological Answer : Employ labeling to track reaction pathways in heterogeneous catalysis. Use isotope-sensitive techniques like SSITKA (Steady-State Isotopic Transient Kinetic Analysis) to measure surface intermediates’ lifetimes. Compare turnover frequencies (TOF) between labeled and unlabeled systems to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
